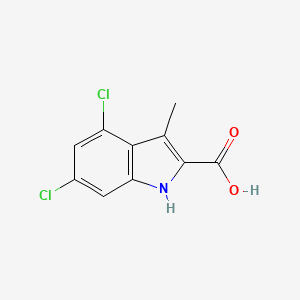

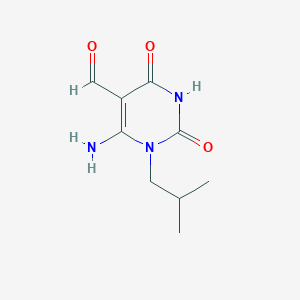

![molecular formula C14H22ClNO B2759981 N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride CAS No. 1158194-77-4](/img/structure/B2759981.png)

N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines. This methodology is instrumental in producing alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing its broad applicability in organic synthesis (Ellman, Owens, & Tang, 2002).

Dearomative Allylation

N-(Aryloxy)imines undergo efficient allylation, leading to a wide array of homoallylic primary amines. This process, catalyzed by palladium and involving the formal α-allylation of (pseudo)benzylic primary amines, highlights a novel strategy for C-C bond formation. The mechanistic insight reveals a dearomative approach that significantly expands the toolkit for constructing complex amines (Mori-Quiroz, Londhe, & Clift, 2020).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in synthetic chemistry is showcased through their reactivity in nucleophilic substitutions and radical reactions. These compounds act as pivotal building blocks, enabling the modification of the benzene ring through various radical-mediated processes, underscoring the utility of tert-butyl groups in facilitating diverse synthetic transformations (Jasch, Höfling, & Heinrich, 2012).

Metal-Free Oxidative Amination

A metal-free route for the oxidative amination of benzoxazoles, utilizing catalytic iodine in aqueous tert-butyl hydroperoxide, illustrates an eco-friendly approach to synthesizing aminated products. This method emphasizes the synthesis of therapeutically relevant benzoxazoles under benign conditions, highlighting the strategic use of tert-butyl groups in environmental chemistry (Lamani & Prabhu, 2011).

Chiral Phosphine Ligands

Research into rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has led to advancements in asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium catalysis, have shown exceptional enantioselectivities and high catalytic activities. The practical application of these catalysts in the synthesis of chiral pharmaceutical ingredients demonstrates the significant role of tert-butyl groups in medicinal chemistry synthesis (Imamoto et al., 2012).

Propiedades

IUPAC Name |

2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRLYLKOPWUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

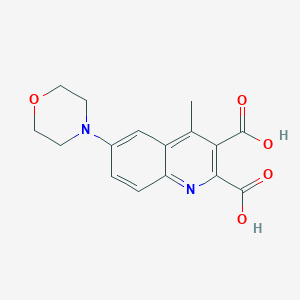

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)

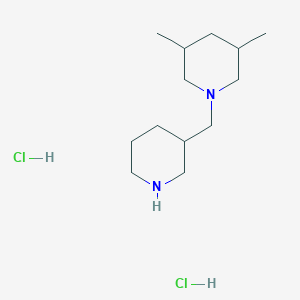

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

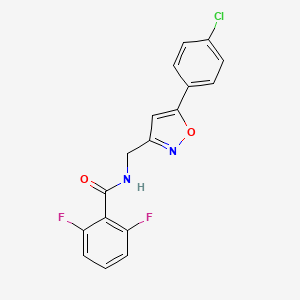

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)